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molecular formula C11H9BrClNO B8370900 6-Bromo-4-chloro-7-methoxy-2-methyl-quinoline

6-Bromo-4-chloro-7-methoxy-2-methyl-quinoline

Cat. No. B8370900
M. Wt: 286.55 g/mol
InChI Key: JUTKQVVEJIIULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06818767B2

Procedure details

A suspension of 4.6 g (17.5 mmol) of 6-bromo-7-methoxy-2-methyl-quinolin-4-ol in 14.8 ml (158 mmol) of POCl3 was heated at 60° C. for 20 h with stirring. It was then cooled to RT and 50 ml of diethyl ether were added. The solid that precipitated was filtered off by suction and dried in a high vacuum to give 3.85 g of the 6-bromo-4-chloro-7-methoxy-2-methyl-quinoline as a dark brown solid. El mass spectrum, m/e: 287 (M calculated for C11H9BrClNO: 287).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[C:7]([CH3:14])[CH:6]=[C:5]2O.O=P(Cl)(Cl)[Cl:18]>C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[C:7]([CH3:14])[CH:6]=[C:5]2[Cl:18]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
BrC=1C=C2C(=CC(=NC2=CC1OC)C)O
Name
Quantity
14.8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to RT
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off by suction
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC(=NC2=CC1OC)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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